molecular formula C29H24O6 B185476 Bis(5-benzoyl-4-hydroxy-2-methoxyphenyl)methane CAS No. 138370-37-3

Bis(5-benzoyl-4-hydroxy-2-methoxyphenyl)methane

Cat. No.: B185476
CAS No.: 138370-37-3
M. Wt: 468.5 g/mol
InChI Key: DCBNMBIOGUANTC-UHFFFAOYSA-N
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Description

Bis(5-benzoyl-4-hydroxy-2-methoxyphenyl)methane: is a chemical compound with the molecular formula C29H24O6 . It is also known by its systematic name, 5,5′-Methylenebis(2-hydroxy-4-methoxybenzophenone) . This compound is primarily used as a UV stabilizer in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(5-benzoyl-4-hydroxy-2-methoxyphenyl)methane typically involves the condensation of 2-hydroxy-4-methoxybenzophenone with formaldehyde under acidic or basic conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the methylene bridge between the two benzophenone units .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pH to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: Bis(5-benzoyl-4-hydroxy-2-methoxyphenyl)methane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Bis(5-benzoyl-4-hydroxy-2-methoxyphenyl)methane primarily involves its ability to absorb UV radiation. The compound absorbs UV light and dissipates the energy as heat, thereby preventing the UV-induced degradation of the materials it is incorporated into. The phenolic hydroxyl groups play a crucial role in this process by stabilizing the excited state of the molecule and facilitating non-radiative decay .

Comparison with Similar Compounds

  • Bis(2-hydroxy-4-methoxyphenyl)methanone
  • Bis(2-hydroxy-4-methoxybenzophenone)
  • Bis(2-hydroxy-4-methoxyphenyl)methane

Uniqueness: Bis(5-benzoyl-4-hydroxy-2-methoxyphenyl)methane is unique due to its specific structure, which provides enhanced UV stabilization properties compared to similar compounds. The presence of benzoyl groups enhances its ability to absorb and dissipate UV radiation, making it more effective as a UV stabilizer .

Properties

IUPAC Name

[5-[(5-benzoyl-4-hydroxy-2-methoxyphenyl)methyl]-2-hydroxy-4-methoxyphenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24O6/c1-34-26-16-24(30)22(28(32)18-9-5-3-6-10-18)14-20(26)13-21-15-23(25(31)17-27(21)35-2)29(33)19-11-7-4-8-12-19/h3-12,14-17,30-31H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBNMBIOGUANTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CC2=CC(=C(C=C2OC)O)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3071723
Record name Methanone, [methylenebis(6-hydroxy-4-methoxy-3,1-phenylene)]bis[phenyl-
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URL https://comptox.epa.gov/dashboard/DTXSID3071723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68716-15-4
Record name Bis(5-benzoyl-4-hydroxy-2-methoxyphenyl)methane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68716-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, 1,1'-(methylenebis(6-hydroxy-4-methoxy-3,1-phenylene))bis(1-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068716154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanone, 1,1'-[methylenebis(6-hydroxy-4-methoxy-3,1-phenylene)]bis[1-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methanone, [methylenebis(6-hydroxy-4-methoxy-3,1-phenylene)]bis[phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3071723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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